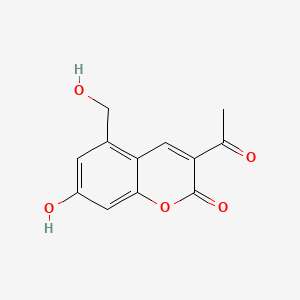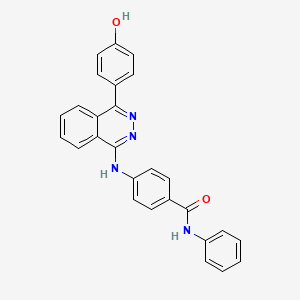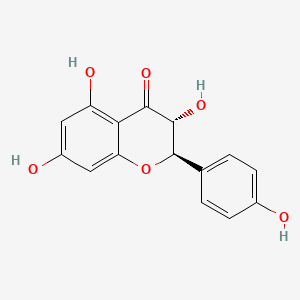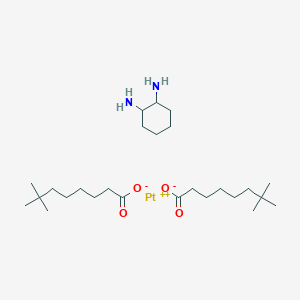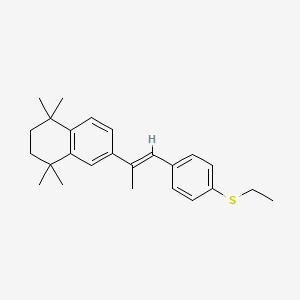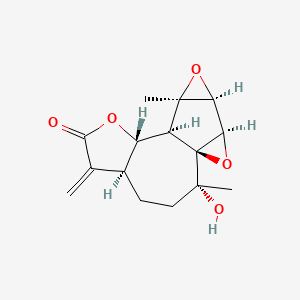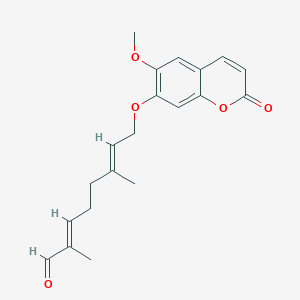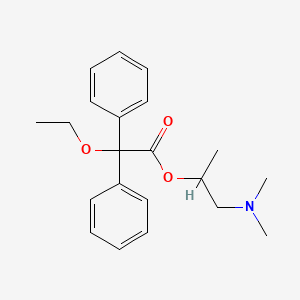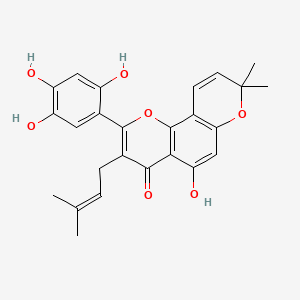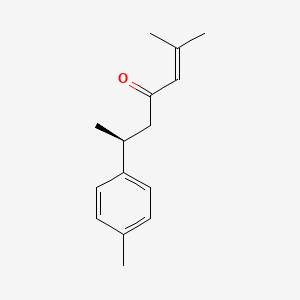
AVE 0991
Vue d'ensemble
Description
AVE 0991 est un analogue non peptidique de l'angiotensine-(1-7), un composant biologiquement actif du système rénine-angiotensine. Il s'agit d'un composé actif par voie orale qui mime les effets de l'angiotensine-(1-7) sur l'endothélium et s'est avéré avoir divers effets bénéfiques, notamment des propriétés anti-inflammatoires, anti-apoptotiques, anti-fibrotiques et antioxydantes .
Applications De Recherche Scientifique
AVE 0991 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the effects of angiotensin-(1-7) analogues on various chemical reactions.
Biology: Investigated for its role in modulating biological pathways, including those involved in inflammation and apoptosis.
Medicine: Explored for its potential therapeutic effects in treating cardiovascular diseases, neuroinflammation, and metabolic disorders. .
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.
Mécanisme D'action
AVE 0991, also known as N-(Ethylcarbamoyl)-3-(4-((5-formyl-4-methoxy-2-phenyl-1H-imidazol-1-YL)methyl)phenyl)-5-isobutylthiophene-2-sulfonamide, is a non-peptide analogue of Angiotensin-(1-7) [Ang-(1-7)] and has been associated with various beneficial effects in cardiovascular diseases .
Target of Action
This compound primarily targets the Angiotensin-(1-7) receptor, also known as Mas receptor . This receptor plays a crucial role in the renin-angiotensin system (RAS), a hormone system that regulates blood pressure and fluid balance .
Mode of Action
This compound acts as an agonist to the Mas receptor . It binds to the Mas receptor competitively, evoking effects similar to Ang-(1-7) on the endothelium . This interaction leads to various downstream effects, including the release of nitric oxide (NO) and superoxide (O2-) .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to enhance autophagy , a cellular process involved in the removal of unnecessary or dysfunctional components . This enhancement of autophagy is associated with the suppression of neuroinflammation, which is beneficial in conditions like Alzheimer’s disease .
Result of Action
This compound has been associated with various beneficial effects. In the context of cardiovascular diseases, it has been found to be cardioprotective . In Alzheimer’s disease model mice, this compound has been shown to ameliorate cognitive decline and inhibit NLRP3 inflammasome of astrocytes . It also suppresses astrocyte-mediated inflammation and up-regulates the expression of autophagy .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, in Alzheimer’s disease model mice, the inhibitory effect of this compound on the expression of inflammatory factors was reversed by 3-MA, an autophagy inhibitor . This suggests that the efficacy of this compound can be modulated by other substances present in the environment.
Analyse Biochimique
Biochemical Properties
AVE 0991 is an orally active, non-peptide-based selective Ang (1-7) receptor (Mas, MasR) agonist . It has been shown to have a 5-times NO-inducing efficacy than Ang (1-7) in bovine aortic endothelial cell (BAEC) cultures . It exhibits little affinity toward AT1 & AT2 receptors .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to suppress astrocyte-mediated inflammation and up-regulate the expression of autophagy . In Alzheimer’s disease model mice, this compound treatment greatly suppressed astrocyte-mediated inflammation and up-regulated the expression of autophagy .
Molecular Mechanism
This compound efficiently mimics the effects of Ang-(1–7) on the endothelium, most probably through stimulation of a specific, endothelial Ang-(1–7)-sensitive binding site causing kinin-mediated activation of endothelial NO synthase . It has been shown to inhibit the ROS-NLRP3 inflammatory signalling pathway .
Temporal Effects in Laboratory Settings
In a study involving heatstroke rats, it was found that 30 days of intraperitoneal administration of this compound improved Aβ deposition, neuronal death, and cognitive deficits . In another study, a 4-week treatment with this compound improved heart function and left ventricular remodelling induced by myocardial infarction (MI) in rats .
Dosage Effects in Animal Models
In a study involving rats with myocardial infarction, a 4-week treatment with this compound at a dose of 0.58 µmol per kg of body weight per day showed significant improvement in heart function and left ventricular remodelling .
Méthodes De Préparation
La synthèse de l'AVE 0991 implique plusieurs étapes, notamment la formation du cycle imidazole et l'introduction de divers groupes fonctionnels. La voie de synthèse commence généralement par la préparation de la structure imidazole principale, suivie de l'ajout de groupes phényle et thiényle. Le produit final est obtenu par des procédés de purification et de cristallisation . Les méthodes de production industrielle impliquent l'optimisation des conditions réactionnelles pour obtenir un rendement et une pureté élevés, souvent en utilisant un équipement de synthèse automatisé et des mesures de contrôle qualité strictes .
Analyse Des Réactions Chimiques
AVE 0991 subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé pour former des sulfoxydes et des sulfones.
Réduction : Les réactions de réduction peuvent convertir l'this compound en ses alcools et amines correspondants.
Substitution : this compound peut subir des réactions de substitution nucléophile, où les groupes fonctionnels sont remplacés par des nucléophiles. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène, les agents réducteurs comme le borohydrure de sodium et les nucléophiles comme les amines et les thiols.
Applications de recherche scientifique
This compound a une large gamme d'applications de recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier les effets des analogues de l'angiotensine-(1-7) sur diverses réactions chimiques.
Biologie : Investigué pour son rôle dans la modulation des voies biologiques, y compris celles impliquées dans l'inflammation et l'apoptose.
Médecine : Exploré pour ses effets thérapeutiques potentiels dans le traitement des maladies cardiovasculaires, de la neuro-inflammation et des troubles métaboliques. .
Mécanisme d'action
This compound exerce ses effets en agissant comme un agoniste du récepteur de l'angiotensine-(1-7), également connu sous le nom de récepteur Mas. Il se lie au récepteur avec une grande affinité, ce qui entraîne l'activation des voies de signalisation en aval. Cette activation entraîne la libération d'oxyde nitrique et d'autres molécules bioactives, qui médiatisent les effets anti-inflammatoires, anti-apoptotiques et antioxydants du composé . Les cibles moléculaires et les voies impliquées comprennent la voie de la synthase d'oxyde nitrique et l'inhibition de l'inflammasome NLRP3 .
Comparaison Avec Des Composés Similaires
AVE 0991 est unique en sa capacité à imiter les effets de l'angiotensine-(1-7) tout en étant un composé non peptidique. Les composés similaires comprennent :
Angiotensine-(1-7) : Le peptide naturel que l'this compound mime, connu pour ses effets vasodilatateurs et anti-inflammatoires.
[D-Ala7]-Angiotensine-(1-7) : Un analogue synthétique de l'angiotensine-(1-7) avec une stabilité et une puissance améliorées.
Angiotensine II : Un autre composant du système rénine-angiotensine, connu pour ses effets vasoconstricteurs et pro-inflammatoires, qui sont contrés par l'angiotensine-(1-7) et ses analogues
This compound se démarque par sa nature non peptidique, ce qui le rend plus stable et plus facile à administrer par voie orale par rapport aux composés à base de peptides .
Propriétés
IUPAC Name |
1-ethyl-3-[3-[4-[(5-formyl-4-methoxy-2-phenylimidazol-1-yl)methyl]phenyl]-5-(2-methylpropyl)thiophen-2-yl]sulfonylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N4O5S2/c1-5-30-29(35)32-40(36,37)28-24(16-23(39-28)15-19(2)3)21-13-11-20(12-14-21)17-33-25(18-34)27(38-4)31-26(33)22-9-7-6-8-10-22/h6-14,16,18-19H,5,15,17H2,1-4H3,(H2,30,32,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOZBSNPDCWHPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NS(=O)(=O)C1=C(C=C(S1)CC(C)C)C2=CC=C(C=C2)CN3C(=C(N=C3C4=CC=CC=C4)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N4O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50184526 | |
| Record name | AVE-0991 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50184526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
304462-19-9 | |
| Record name | AVE-0991 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0304462199 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AVE-0991 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50184526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AVE-0991 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68JR6NCI7I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of AVE0991?
A: AVE0991 exerts its effects primarily by acting as an agonist of the Mas receptor, a G protein-coupled receptor that is activated by Ang-(1-7) [, , , , , , ].
Q2: What are the downstream effects of AVE0991 binding to the Mas receptor?
A2: AVE0991 binding to the Mas receptor triggers several beneficial downstream effects, including:
- Vasodilation: AVE0991 promotes the release of nitric oxide (NO) from endothelial cells, leading to vasodilation and improved blood flow [, , , , ].
- Anti-inflammatory Effects: It reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and CXCL1, contributing to its anti-inflammatory properties [, , , ].
- Anti-apoptotic Effects: AVE0991 has been shown to inhibit apoptosis in various cell types, including cardiomyocytes and neuronal cells [, ].
- Antioxidant Effects: It can reduce oxidative stress by decreasing the production of reactive oxygen species (ROS) [, , , ].
Q3: Does AVE0991 interact with other receptors besides the Mas receptor?
A: While AVE0991 is primarily known for its interaction with the Mas receptor, research suggests it may also interact with the Ang II type 2 (AT2) receptor, potentially contributing to its beneficial effects in certain contexts [, ].
Q4: What is the molecular formula and weight of AVE0991?
A4: The molecular formula of AVE0991 is C28H33N5O5S2, and its molecular weight is 595.74 g/mol.
Q5: Is there any publicly available spectroscopic data for AVE0991?
A5: The scientific papers provided do not include specific spectroscopic data (e.g., NMR, IR, MS) for AVE0991.
Q6: Does AVE0991 have catalytic properties or applications outside its biological activity?
A6: The research primarily focuses on the therapeutic potential of AVE0991. There is no evidence presented for any catalytic properties or applications beyond its biological activity.
Q7: Have any computational studies been performed on AVE0991?
A7: The provided research does not delve into computational chemistry studies, simulations, or QSAR models for AVE0991.
Q8: What are the known stability characteristics of AVE0991?
A8: Information regarding the stability of AVE0991 under various conditions (temperature, pH, light) is limited in the provided research.
Q9: Are there any established formulation strategies for AVE0991?
A: One study mentions the incorporation of AVE0991 into hydroxypropyl β-cyclodextrin (HPβCD) to potentially enhance its stability and delivery [].
Q10: What is the pharmacokinetic profile of AVE0991?
A: While detailed pharmacokinetic data is not extensively discussed, AVE0991 is reported to be orally active []. Studies have used various administration routes, including intravenous, subcutaneous, intraperitoneal, and oral gavage, suggesting flexibility in its delivery [, , , , , , ].
Q11: What is the duration of action of AVE0991?
A11: The research does not provide specific details about the duration of action of AVE0991.
Q12: Has AVE0991 shown efficacy in in vitro and in vivo models?
A12: Yes, AVE0991 has demonstrated efficacy in various in vitro and in vivo models. Studies show it can:
- Improve glucose tolerance and reduce proteinuria in diabetic rats [, ]
- Attenuate ventricular remodeling and improve cardiac function after myocardial infarction in rats [, ]
- Reduce portal pressure in cirrhotic rats []
- Improve cognitive function and reduce neuroinflammation in aged rats after surgery []
- Attenuate atherosclerotic lesion development in apolipoprotein E-knockout mice [, , ]
Q13: Are there any known resistance mechanisms to AVE0991?
A13: The provided research does not mention specific resistance mechanisms to AVE0991.
Q14: What is the toxicological profile of AVE0991?
A14: The research primarily focuses on the beneficial effects of AVE0991. Specific toxicology studies or data on long-term effects are not included in the provided papers.
Q15: What drug delivery strategies have been explored for AVE0991?
A: Research mentions the use of hydroxypropyl β-cyclodextrin (HPβCD) as a potential delivery vehicle for AVE0991 [].
Q16: What analytical methods are commonly used to characterize and quantify AVE0991?
A16: The research papers provided do not go into detail about specific analytical methods used to characterize or quantify AVE0991.
Q17: Is there any information on the environmental impact and degradation of AVE0991?
A17: The provided research does not address the environmental impact or degradation of AVE0991.
Q18: What are the dissolution and solubility properties of AVE0991?
A18: Specific studies on the dissolution rate and solubility of AVE0991 in various media are not included in the provided research.
Q19: What quality control measures are in place for AVE0991?
A19: The provided research does not discuss specific quality control measures or assurance protocols for AVE0991.
Q20: Does AVE0991 elicit any immunological responses?
A20: The research does not address the immunogenicity of AVE0991 or any potential immunological responses it might trigger.
Q21: What is known about the biocompatibility and biodegradability of AVE0991?
A21: The provided research does not discuss the biocompatibility or biodegradability of AVE0991.
Q22: Are there any known alternatives or substitutes for AVE0991?
A: While no direct substitutes are mentioned, other compounds targeting the ACE2/Ang-(1-7)/Mas axis, such as Ang-(1-7) itself or its cyclic analog cAng-(1-7), are under investigation as potential therapeutic agents for similar indications [].
Q23: What is the historical context and major milestones in research on AVE0991?
A23: The provided research does not provide a historical overview of AVE0991 development or specific milestones in its research.
Q24: Are there any cross-disciplinary applications or synergies involving AVE0991 research?
A24: Research on AVE0991 spans various disciplines, including pharmacology, cardiology, endocrinology, and neurology, reflecting its potential therapeutic applications across multiple systems.
Q25: What research infrastructure and resources are essential for studying AVE0991?
A25: Essential resources for AVE0991 research likely include:
- Animal models: Various animal models, such as those for hypertension, heart failure, diabetes, and atherosclerosis, are crucial for studying AVE0991's efficacy [, , , , , , , ].
- Cell culture systems: In vitro studies utilizing primary cells or cell lines relevant to the target tissues (e.g., endothelial cells, vascular smooth muscle cells, cardiomyocytes) are important for mechanistic investigations [, , , , ].
- Molecular biology techniques: Techniques such as PCR, Western blotting, and ELISA are essential for assessing gene expression, protein levels, and cellular responses to AVE0991 treatment [, , , , ].
- Physiological monitoring systems: Depending on the specific research focus, equipment for measuring blood pressure, cardiac function, and other relevant physiological parameters is crucial [, , , ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


